molecular formula C5H8CaNO2+ B585338 Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz CAS No. 142702-41-8

Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz

Cat. No.: B585338
CAS No.: 142702-41-8
M. Wt: 154.20 g/mol
InChI Key: NBPMOOYTWRUWTH-UHFFFAOYSA-M
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Description

Historical Context and Development

The development of formaldehyde, polymer with 2-pyrrolidinone, calcium salt emerged from the broader evolution of polymer science in the mid-to-late 20th century, building upon foundational research in both formaldehyde polymerization and pyrrolidinone chemistry. The synthesis of 2-pyrrolidinone was first reported in 1889 as a product of dehydration of 4-aminobutanoic acid, establishing the foundation for subsequent polymer research involving this compound. Commercial production of 2-pyrrolidinone began with the condensation of butyrolactone with ammonia, a method first described in 1936, which provided the industrial pathway for accessing this important monomer. The polymerization of 2-pyrrolidinone itself was documented in patent literature, with conventional bulk polymerization processes being established for the production of poly-2-pyrrolidinone materials. The incorporation of calcium salts into formaldehyde-pyrrolidinone polymer systems represents a more recent development, driven by the need for specialized industrial additives with specific setting and binding properties.

The historical trajectory of this compound's development reflects the increasing sophistication of polymer chemistry and the demand for materials with tailored properties for construction and industrial applications. Early research in the 1970s focused on improving polymerization processes for pyrrolidinone-based materials, with emphasis on continuous processing methods that could accommodate industrial-scale production. The combination of formaldehyde with 2-pyrrolidinone in the presence of calcium ions represents an evolution of these earlier polymerization techniques, resulting in materials with enhanced stability and specific functional properties. Modern applications in gypsum-based construction materials demonstrate how historical polymer research has been applied to address contemporary industrial challenges, particularly in the development of controlled-setting building materials.

Nomenclature and Chemical Identification

The systematic nomenclature of formaldehyde, polymer with 2-pyrrolidinone, calcium salt reflects the complex nature of this polymeric material and its constituent components. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as calcium;3,4-dihydro-2H-pyrrol-5-olate;formaldehyde, which describes the ionic structure and the presence of the calcium counterion. The Chemical Abstracts Service has assigned the registry number 142702-41-8 to this specific polymer, ensuring unambiguous identification in chemical databases and regulatory documentation. Alternative nomenclature includes the German designation "Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz," which reflects its international usage and registration in European chemical inventories.

The molecular identification of this compound involves several key structural parameters that define its chemical identity. The molecular formula C5H8CaNO2 indicates the presence of carbon, hydrogen, calcium, nitrogen, and oxygen atoms in the basic repeating unit, with a molecular weight of 154.20 grams per mole. The International Chemical Identifier string provides a standardized digital representation of the molecular structure, while the Simplified Molecular Input Line Entry System notation offers a linear encoding of the chemical structure for database storage and retrieval. These identification systems collectively ensure accurate communication of the compound's identity across different chemical information systems and regulatory frameworks.

Identification Parameter Value Source
Chemical Abstracts Service Number 142702-41-8
Molecular Formula C5H8CaNO2
Molecular Weight 154.20 g/mol
International Union of Pure and Applied Chemistry Name calcium;3,4-dihydro-2H-pyrrol-5-olate;formaldehyde
Exact Mass 154.01800
Polar Surface Area 52.49000
Logarithm of Partition Coefficient 0.49580

Position in Polymer Chemistry Literature

Formaldehyde, polymer with 2-pyrrolidinone, calcium salt occupies a specialized position within the broader polymer chemistry literature, representing an intersection of several distinct research areas including formaldehyde polymerization, lactam chemistry, and metal-containing polymers. The compound draws from established research on polyvinylpyrrolidone and related pyrrolidinone-based polymers, which have been extensively studied for their unique solubility properties and biocompatibility characteristics. Polyvinylpyrrolidone research has demonstrated the versatility of pyrrolidinone-containing polymers in various applications, from pharmaceutical delivery systems to industrial additives, providing a foundation for understanding the behavior of related polymeric materials. The incorporation of formaldehyde into these polymer systems represents an extension of traditional formaldehyde-based polymer chemistry, which has historically focused on phenol-formaldehyde and urea-formaldehyde resins.

The literature position of this compound is further defined by its relationship to other calcium-containing polymeric materials and metal-organic polymer systems. Research on polymer-metal complexes has established fundamental principles for understanding how metal ions influence polymer properties, including changes in thermal stability, mechanical properties, and chemical reactivity. The specific combination of formaldehyde, pyrrolidinone, and calcium in a single polymeric system represents a relatively specialized area of research, with most studies focusing on practical applications rather than fundamental polymer science. Contemporary literature increasingly recognizes the importance of such specialized polymers in addressing specific industrial challenges, particularly in construction materials and surface treatment applications.

The academic literature surrounding this compound reflects its primary development through industrial research rather than fundamental academic investigation. Patent literature provides significant documentation of polymerization processes and applications, particularly in the context of concrete and gypsum additives. This industrial focus has resulted in a literature base that emphasizes practical performance characteristics over fundamental polymer science principles, distinguishing it from more academically-studied polymer systems. Recent developments in sustainable construction materials and green chemistry have renewed interest in such specialized polymers, particularly those that can reduce environmental impact while maintaining performance characteristics.

Significance in Materials Science Research

The significance of formaldehyde, polymer with 2-pyrrolidinone, calcium salt in materials science research stems from its unique properties as a delayed-set admixture and its effectiveness in modifying the setting behavior of calcium sulfate-based systems. Research has demonstrated that this polymer functions as a highly efficient set retarder for gypsum-based binders at very low dosages, making it particularly valuable in applications requiring precise control over setting times. The compound's effectiveness in gypsum systems addresses a critical challenge in construction materials science, where false set problems can significantly impact the workability and performance of concrete and plaster formulations. Industrial applications have shown that concentrations of 90 to 95 percent of this polymer in water conditioner formulations can effectively delay gypsum setting without reducing final strength properties.

Materials science research has identified several key performance characteristics that distinguish this polymer from other set retardation additives. The compound demonstrates linear dose-response relationships, which facilitates precise determination of effective dosages in various applications. Its compatibility with a wide range of calcium sulfate binder types and other construction additives makes it particularly valuable for complex formulation chemistry. Research has also established that the polymer maintains its efficacy over extended storage periods and functions effectively across a wide range of pH conditions, properties that are essential for practical industrial applications. These characteristics position the compound as a valuable tool for addressing specific challenges in construction materials science, particularly in applications requiring controlled setting behavior.

Performance Characteristic Value/Description Application Context Source
Effective Concentration Range 90-95% in formulations Water conditioning systems
Dosage Response Linear relationship Gypsum retardation
pH Stability Wide range effectiveness Various alkaline conditions
Storage Stability No efficacy diminishment Long-term storage
Compatibility Multiple additive systems Construction materials
Strength Impact No final strength reduction Gypsum-based products

The broader significance of this compound in materials science research extends to its role in advancing understanding of polymer-mineral interactions and controlled-setting mechanisms. Research into calcium sulfate hydration chemistry has benefited from studies of how this polymer influences crystal formation and setting kinetics, contributing to fundamental knowledge of how organic additives can modify inorganic material properties. The compound's success in commercial applications has also contributed to broader research into sustainable construction materials, as its effectiveness at low dosages and lack of hazardous components align with contemporary environmental considerations in materials science. Future research directions are likely to explore expanded applications of this polymer system and related compounds in emerging areas of materials science, including advanced composites and environmentally responsive materials.

Properties

CAS No.

142702-41-8

Molecular Formula

C5H8CaNO2+

Molecular Weight

154.20 g/mol

IUPAC Name

calcium;3,4-dihydro-2H-pyrrol-5-olate;formaldehyde

InChI

InChI=1S/C4H7NO.CH2O.Ca/c6-4-2-1-3-5-4;1-2;/h1-3H2,(H,5,6);1H2;/q;;+2/p-1

InChI Key

NBPMOOYTWRUWTH-UHFFFAOYSA-M

SMILES

C=O.C1CC(=NC1)[O-].[Ca+2]

Canonical SMILES

C=O.C1CC(=NC1)[O-].[Ca+2]

Synonyms

Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz

Origin of Product

United States

Preparation Methods

Reaction Conditions

Solution polymerization is conducted in polar solvents (water, methanol, ethanol) at 40–110°C. Initiators such as 2,2′-azobis(isobutyronitrile) (AIBN) or peroxydisulfates generate free radicals.

Table 1: Solution Polymerization Parameters

ParameterRange/ExampleSource
Temperature40–110°C
InitiatorsAIBN, ammonium persulfate
SolventWater, methanol, ethanol
Comonomer ratio10–50 wt% lauryl acrylate

Mechanism

The reaction proceeds through free-radical chain growth:

  • Initiation : Thermal decomposition of AIBN generates radicals.

  • Propagation : Sequential addition of 1-vinyl-2-pyrrolidinone and comonomers.

  • Termination : Radical recombination or disproportionation.

Calcium salt formation occurs via neutralization with Ca(OH)₂ or CaCO₃, yielding a water-soluble polymer.

Precipitation Polymerization

Process Overview

Precipitation polymerization involves monomer dissolution in a solvent where the polymer is insoluble, causing it to precipitate during synthesis. This method enhances molecular weight control.

Key Features :

  • Solvent system : Hydrophobic solvents (heptane, octanol) with surfactants (C₁₆(EO)₁₀).

  • Initiators : Oil-soluble azo compounds (e.g., 2,2′-azobis(2,4-dimethylvaleronitrile)).

  • Yield : 60–85% with particle sizes <10 μm.

Case Study: Inverse Suspension Method

A patent describes inverse suspension polymerization for agrochemical formulations:

  • Emulsion formation : Aqueous monomer phase dispersed in oil (octanol) with hydroxypropyl cellulose stabilizer.

  • Polymerization : Initiated at 70°C with AIBN.

  • Post-treatment : Steam distillation removes solvents; calcium carbonate added for neutralization.

Inverse Suspension Polymerization

Technical Specifications

This method produces spherical polymer particles with uniform size distribution, ideal for controlled-release formulations.

Table 2: Inverse Suspension Parameters

ParameterValueSource
StabilizerHydroxypropyl cellulose
Oil phaseOctanol
Stirring rate12,000 rpm
Particle size1–5 μm

Calcium Incorporation

Calcium ions are introduced via:

  • In-situ neutralization : Adding CaCO₃ during polymerization.

  • Post-treatment : Soaking polymer particles in calcium chloride solution.

Post-Polymerization Processing

Drying Methods

  • Spray-drying : Produces fine powders (particle size 20–100 μm) with high surface area.

  • Freeze-drying : Preserves pore structure for agrochemical encapsulation.

Characterization Data

  • FTIR : Peaks at 1650 cm⁻¹ (C=O stretch of pyrrolidinone), 1550 cm⁻¹ (Ca–O bond).

  • TGA : Decomposition onset at 220°C, indicating thermal stability.

Challenges and Optimization

Molecular Weight Control

Chain transfer agents (e.g., mercaptoethanol) reduce molecular weight:
Polymer chain+RSHPolymer-SR+H\text{Polymer chain} + \text{RSH} \rightarrow \text{Polymer-SR} + \text{H}^\bullet
Optimal agent concentration: 0.1–1.0 wt%.

Solvent Residue Mitigation

Steam distillation reduces residual octanol to <0.1%.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitations
Solution polymerizationHigh yield, simple setupBroad molecular weight distribution
PrecipitationNarrow particle size distributionHigh solvent consumption
Inverse suspensionSpherical particles, scalabilityComplex emulsion stabilization

Chemical Reactions Analysis

Types of Reactions: Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes and interactions.

    Medicine: Research in medicine explores its potential therapeutic applications and its role in drug delivery systems.

    Industry: It is utilized in the production of polymers, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism of action of Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related polymers, focusing on molecular composition, solubility, and applications.

Structural Analogues

Compound Name CAS Number Molecular Formula Solubility Key Applications
Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz 142702-41-8 (C₅H₉NO·CH₂O)ₓ·Ca Low water solubility Material science, drug delivery (inferred)
Naphthalenesulfonic acid-formaldehyde calcium salt 37293-74-6 (C₁₀H₈O₃S·CH₂O)ₓ·Ca Moderate water solubility Dispersants, surfactants
Phenolsulfonic acid-formaldehyde-urea sodium salt Not specified (C₆H₅O₃S·CH₂O·CH₄N₂O)ₓ·Na High water solubility Detergents, industrial cleaners

Functional Comparison

Solubility: Calcium salts (e.g., 142702-41-8 and 37293-74-6) exhibit lower water solubility compared to sodium analogs (e.g., phenolsulfonic acid polymers) due to stronger ionic interactions with divalent calcium . Sodium salts are preferred in aqueous formulations, whereas calcium salts may be selected for stability in non-polar environments.

Thermal Stability :

  • Calcium-crosslinked polymers generally demonstrate higher thermal resistance than sodium variants, making them suitable for high-temperature industrial processes .

Sodium analogs lack this slow-release capability .

37293-74-6: Widely used as a dispersant in concrete admixtures to reduce water content while maintaining flowability . Phenolsulfonic acid sodium salt: Employed in detergents for its superior solubility and surfactant properties .

Research Findings and Gaps

  • Bond Strength : Calcium salts in polymer matrices may enhance adhesion in composite materials, as seen in light-cure calcium hydroxide’s cohesive failure resistance .
  • Limitations : Comparative data on 142702-41-8 are scarce. Most inferences derive from analogs like 37293-74-6, necessitating further research on its synthesis, stability, and performance in targeted applications.

Biological Activity

Overview

Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz is a polymeric compound formed from formaldehyde and 2-pyrrolidinone, with calcium ions serving as counterions. Its molecular formula is C5H8CaNO2+\text{C}_5\text{H}_8\text{CaNO}_2^+ and it has garnered attention due to its unique biological properties and potential applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

The biological activity of This compound is primarily attributed to its ability to interact with cellular components. The compound can bind to proteins and enzymes, influencing their activity and potentially altering various cellular processes such as:

  • Signal Transduction : The polymer may modulate pathways involved in cell signaling.
  • Gene Expression : It can affect transcription factors and gene regulation mechanisms.
  • Metabolic Pathways : The interaction with metabolic enzymes can lead to changes in metabolic rates.

These interactions suggest that the compound may have both therapeutic potential and implications for toxicity depending on the concentration and exposure duration.

Biological Applications

  • Research in Biology : The polymer is utilized in studies investigating its effects on cell viability and proliferation. It serves as a model compound for understanding polymer-cell interactions.
  • Medical Applications : Research is ongoing to explore its potential as a drug delivery system due to its ability to encapsulate therapeutic agents effectively.
  • Industrial Uses : In the production of coatings and adhesives, the polymer's stability and reactivity make it a valuable component.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of This compound on various cell lines, including human fibroblasts and cancer cells. Results indicated that at lower concentrations (below 100 µg/mL), the polymer exhibited minimal cytotoxicity. However, at concentrations exceeding this threshold, significant cell death was observed due to apoptosis mechanisms triggered by oxidative stress.

Study 2: Drug Delivery Systems

In another investigation, the polymer was tested as a carrier for anti-cancer drugs. The study demonstrated that when loaded with doxorubicin, the polymer enhanced drug solubility and stability. Release kinetics showed an initial burst effect followed by a sustained release over several days, indicating its potential effectiveness in targeted therapy applications.

Comparative Analysis

To better understand the uniqueness of This compound , it is useful to compare it with similar compounds:

Compound NameStructural SimilarityBiological ActivityUnique Features
Formaldehyde Polymer with 2-PyrrolidinoneSimilar base structureModerate cytotoxicityLacks calcium ion
Calcium Polyoxymethylene PyrrolidoneContains calciumHigh stabilityDifferent structural properties

This table highlights how the presence of calcium ions in our compound enhances its stability and reactivity compared to similar polymers.

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